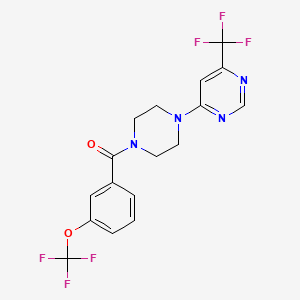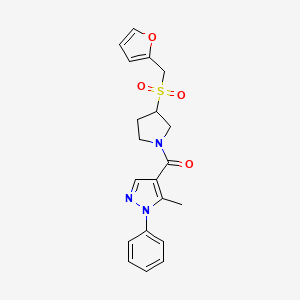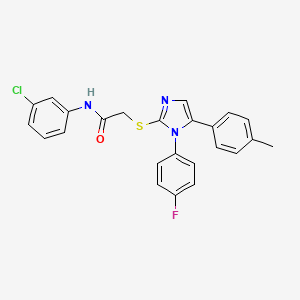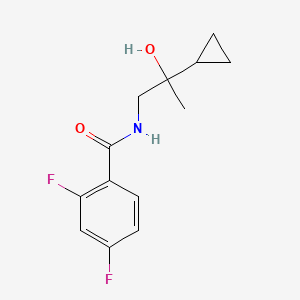![molecular formula C27H24N4O5 B2979360 2-(2-{4-[3-(4-Nitro-phenyl)-acryloyl]-piperazin-1-yl}-ethyl)-benzo[de]isoquinoline-1,3-dione CAS No. 324045-03-6](/img/structure/B2979360.png)
2-(2-{4-[3-(4-Nitro-phenyl)-acryloyl]-piperazin-1-yl}-ethyl)-benzo[de]isoquinoline-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule that contains several functional groups, including a nitro group, an acryloyl group, a piperazine ring, and a benzo[de]isoquinoline-1,3-dione moiety . These functional groups suggest that this compound could have interesting chemical and biological properties.
Applications De Recherche Scientifique
Medicinal Chemistry
This compound, due to its structural complexity and functional groups, could be a candidate for drug design and discovery. Its nitrophenyl group, in particular, may be useful in creating compounds with antimicrobial properties . Additionally, the piperazine moiety is a common feature in many pharmaceuticals, suggesting potential CNS activity or antihistamine effects.
Organic Electronics
The extended conjugated system and the presence of an electron-accepting nitro group could make this compound suitable for use in organic electronics. It could serve as a component in organic light-emitting diodes (OLEDs) or as a charge transport material in organic photovoltaics .
Photopolymerization Initiators
Compounds with benzo[de]isoquinoline-1,3-dione structures have been explored as photoinitiators for polymerization due to their ability to generate free radicals upon light exposure. This particular compound could be investigated for initiating polymerization in dental resins or 3D printing materials .
Dye-Sensitized Solar Cells (DSSCs)
The benzo[de]isoquinoline-1,3-dione core is structurally similar to compounds used in DSSCs as photosensitizers. Research could explore its light-absorbing and electron-donating capabilities to improve the efficiency of solar cells .
Bioimaging
The compound’s structure suggests potential for bioimaging applications. The piperazine ring could be modified to include fluorescent groups, making it useful for tracking and imaging in biological systems .
Biosensing
Due to the presence of reactive functional groups, this compound could be used to develop biosensors. It might interact with specific biomolecules, causing a detectable change in its optical or electrical properties, which could be useful for detecting diseases or environmental toxins .
Non-Linear Optical (NLO) Materials
The nitro group and the rigid structure of the compound suggest potential applications in NLO materials. These materials are crucial for developing advanced photonic devices like optical switches and modulators .
Synthetic Intermediate
Lastly, the compound could serve as a synthetic intermediate for the preparation of more complex molecules. Its multiple reactive sites allow for a variety of chemical modifications, which could lead to the synthesis of new compounds with desirable properties for further research .
Propriétés
IUPAC Name |
2-[2-[4-[(E)-3-(4-nitrophenyl)prop-2-enoyl]piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N4O5/c32-24(12-9-19-7-10-21(11-8-19)31(35)36)29-16-13-28(14-17-29)15-18-30-26(33)22-5-1-3-20-4-2-6-23(25(20)22)27(30)34/h1-12H,13-18H2/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IABVCGUCNSXRID-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)C(=O)C=CC5=CC=C(C=C5)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)C(=O)/C=C/C5=CC=C(C=C5)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-{4-[3-(4-Nitro-phenyl)-acryloyl]-piperazin-1-yl}-ethyl)-benzo[de]isoquinoline-1,3-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Propan-2-yl 3-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]propanoate](/img/structure/B2979277.png)
![N-([2,3'-bipyridin]-5-ylmethyl)-3-phenylbenzo[c]isoxazole-5-carboxamide](/img/structure/B2979278.png)
![2-[(2S)-Oxetan-2-yl]ethan-1-ol](/img/structure/B2979279.png)
![[2-Oxo-2-[(3-oxo-1-phenylbutan-2-yl)amino]ethyl] 4-formylbenzoate](/img/structure/B2979281.png)

![4-fluoro-N-(1-(1-methyl-1H-benzo[d]imidazol-2-yl)ethyl)benzamide](/img/structure/B2979284.png)







